molecular formula C14H21IO4 B6207458 ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2703779-27-3

ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B6207458
CAS No.: 2703779-27-3
M. Wt: 380.2
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Description

Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound featuring a bicyclic structure This compound is notable for its unique arrangement of atoms, which includes an iodomethyl group, an oxane ring, and an ethyl ester functional group

Properties

CAS No.

2703779-27-3

Molecular Formula

C14H21IO4

Molecular Weight

380.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The iodomethyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The oxane ring can be oxidized to form various oxygenated derivatives, depending on the oxidizing agent used.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.

    Oxidation: Products can include ketones, aldehydes, or carboxylic acids.

    Reduction: The primary product is the corresponding alcohol.

Scientific Research Applications

Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can serve as a building block for the synthesis of bioactive molecules, potentially leading to new pharmaceuticals.

    Agrochemicals: Its derivatives might be used in the development of new pesticides or herbicides.

    Materials Science: The unique bicyclic structure can be utilized in the design of novel polymers or materials with specific mechanical properties.

Mechanism of Action

The mechanism of action of ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate depends on its application:

    In Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The iodomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to irreversible inhibition.

    In Agrochemicals: It might act by disrupting essential biological pathways in pests, such as interfering with neurotransmission or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexane Derivatives: These compounds share the same bicyclic core but differ in their functional groups, such as bicyclo[2.1.1]hexane-2,3-dicarboxylate.

    Oxane-Containing Compounds: Compounds like tetrahydropyran derivatives, which also contain an oxane ring but lack the bicyclic structure.

Uniqueness

Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to its combination of a bicyclic core, an oxane ring, and an iodomethyl group. This combination provides a distinct set of chemical properties and reactivity patterns, making it a versatile intermediate in organic synthesis.

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